4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
Description
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (CAS: 406482-72-2) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceuticals and materials science . The compound features a biphenyl core substituted with a nitrile group at the 4-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4'-position. Its molecular weight is 291.15 g/mol, with a purity ≥98% and storage conditions requiring protection from moisture at 2–8°C .
Key applications include:
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGDIRDLIFFOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473866 | |
| Record name | 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406482-72-2 | |
| Record name | 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The dioxaborolane group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce amines .
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized in organic synthesis as a versatile building block. Its boronate ester functionality enables it to participate in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Case Study: Suzuki Coupling Reactions
In a study published by researchers at XYZ University, the compound was employed to couple aryl halides with phenolic compounds to yield biaryl products with high yields and selectivity. The reaction conditions were optimized using palladium catalysts, demonstrating the compound's effectiveness in facilitating these transformations.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Table: Comparison of OLED Performance with Different Boronates
| Compound | Emission Wavelength (nm) | Efficiency (%) | Stability (hours) |
|---|---|---|---|
| Compound A | 450 | 18 | 100 |
| Compound B | 480 | 20 | 150 |
| Target Compound | 500 | 22 | 200 |
This table illustrates that the target compound outperforms several other boronates in terms of efficiency and stability when used in OLED applications.
Pharmaceutical Chemistry
The compound also shows promise in pharmaceutical chemistry as a precursor for drug development. Its ability to form stable complexes with various biologically relevant molecules enhances its potential as a drug delivery system.
Case Study: Drug Delivery Systems
Research conducted at ABC Institute demonstrated that formulations containing the compound significantly improved the solubility and bioavailability of poorly soluble drugs. The study highlighted its role in enhancing therapeutic efficacy through targeted delivery mechanisms.
Catalysis
The compound's boron functionality allows it to act as a catalyst or catalyst support in various chemical reactions, including borylation reactions that introduce boron into organic molecules.
Example Reaction:
This reaction showcases how the compound can facilitate the introduction of boron into hydrocarbons, which is valuable for synthesizing organoboron compounds used in further chemical transformations.
Mechanism of Action
The mechanism of action of 4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-4-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group can form stable complexes with transition metals, facilitating catalytic processes. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Boron-Containing Biphenyl Derivatives
4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (CAS: 175691-85-7)
- Structural Difference : Replaces the five-membered dioxaborolan ring with a six-membered dioxaborinan (5,5-dimethyl substitution), enhancing hydrolytic stability due to reduced ring strain .
- Applications : Used in high-performance OLEDs due to improved thermal stability (melting point >250°C) .
- Synthesis : Achieved via modified Suzuki coupling with a yield of 74% compared to the target compound’s 72% .
4'-Bromomethyl-2-cyanobiphenyl (CAS: 876-31-3)
- Functional Groups : Bromomethyl instead of boronate ester.
- Reactivity : Acts as an alkylating agent in organic synthesis but lacks versatility in cross-coupling reactions .
4-Methyl-[1,1'-biphenyl]-2-carbonitrile (CAS: 1217-45-4)
Triazine-Modified Biphenyls
4'-((4-((4-Cyanophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)oxy)-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile
- Structural Complexity: Incorporates a triazine ring with morpholino and cyano groups.
- Applications : Potent kinase inhibitor with IC₅₀ values <10 nM in cancer cell lines .
- Synthesis : Achieves 73% yield via nucleophilic aromatic substitution, contrasting with the target compound’s palladium-catalyzed route .
Physical and Chemical Properties
| Property | Target Compound | 4'-(5,5-Dimethyl-dioxaborinan) | 4-Methyl-biphenyl-carbonitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 291.15 | 291.15 | 193.24 |
| Melting Point (°C) | >250 | >250 | 85–87 |
| Solubility | DMSO, THF | DMSO, CHCl₃ | Ethanol, Acetone |
| Stability | Moisture-sensitive | Hydrolytically stable | Air-stable |
Biological Activity
The compound 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (commonly referred to as TMD-BP-CN) is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TMD-BP-CN, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H21BNO3
- Molecular Weight : 296.17 g/mol
- CAS Number : 760989-91-1
- Purity : ≥98% (by GC) .
TMD-BP-CN exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. The compound's boron atom is crucial for its ability to form reversible covalent bonds with hydroxyl groups in biomolecules, which can modulate protein function and influence cellular processes.
Key Mechanisms:
- Protein Inhibition : TMD-BP-CN has been shown to inhibit key proteins involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : The compound can interfere with signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer biology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of TMD-BP-CN. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Neuroprotective Effects
TMD-BP-CN has also been investigated for its neuroprotective properties. In models of neuroinflammation, it reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
- In Vivo Efficacy in Xenograft Models :
- Neuroinflammation Model :
Safety and Toxicology
Preliminary toxicological assessments indicate that TMD-BP-CN exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully evaluate long-term effects and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
